molecular formula C18H26N2O3 B1168764 Tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate

Tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate

Cat. No.: B1168764
M. Wt: 318.417
InChI Key: VDQPNOWYYSSZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
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Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.417

IUPAC Name

tert-butyl 4-(2-phenylpropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-14(15-8-6-5-7-9-15)16(21)19-10-12-20(13-11-19)17(22)23-18(2,3)4/h5-9,14H,10-13H2,1-4H3

InChI Key

VDQPNOWYYSSZQK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-phenyl propionic acid (1.0 g, 6.7 mmol) in 1,2-dichloroethane (15 mL) was added a few drops of DMF and excess thionyl chloride. The resulting mixture was heated at reflux for 2 h, when bubbling ceased the mixture was evaporated to dryness. The crude residue was co-evaporated with toluene and 1,2-dichloroethane. The residue was dissolved in CH2Cl2 and cooled to 0° C. To the stirred solution, BOC-piperazine (1.24 g, 6.7 mmol) and Et3N were added. A white precipitate formed and the reaction was stirred 12 h at RT. Et2O was added and the mixture was washed with water and brine. The ether layer was separated and dried over anhydrous Na2SO4, filtered, and evaporated. The residue was treated with 20% ether/hexanes and the resulting solid filtered. The filtrate was evaporated and the procedure repeated. After drying, there remained a white solid (1.3 g, 62%). 1H NMR (CDCl3) δ: 1.4 (s, 9H), 1.42 (d, 3H), 2.7 (m, 1H), 3.1-3.6 (m, 6H), 3.85 (m, 2H), 7.2-7.4 (m, 5H). [M+Na] 341.
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